![molecular formula C16H18N4O4S B2594383 3-(3-((2-((3,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 898607-55-1](/img/structure/B2594383.png)
3-(3-((2-((3,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups around the triazine ring. The exact structure would depend on the specific locations of the groups on the ring .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the different functional groups present. For example, the propanoic acid group could potentially undergo reactions typical of carboxylic acids, and the amino group could participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents .Scientific Research Applications
Synthetic Chemistry Applications
Direct Synthesis and Modification
Research has focused on the development of novel synthetic routes for triazine derivatives, including processes for obtaining 2-oxazolines and other heterocyclic compounds from carboxylic acids and various amines under mild conditions. For example, Bandgar and Pandit (2003) described a method for synthesizing 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine, demonstrating a versatile approach to heterocyclic synthesis (Bandgar & Pandit, 2003).
Anticancer Activity
Saad and Moustafa (2011) explored the synthesis of S-glycosyl and S-alkyl 1,2,4-triazinone derivatives with significant in vitro anticancer activities against various cancer cell lines, highlighting the potential therapeutic applications of triazine derivatives (Saad & Moustafa, 2011).
Medicinal Chemistry Applications
Antibacterial and Mosquito Larvicidal Properties
Novel thiadiazolotriazin-4-ones were synthesized and tested for their mosquito larvicidal and antibacterial activities. Castelino et al. (2014) found that some derivatives exhibited moderate activities, suggesting their potential as bioactive agents (Castelino et al., 2014).
Materials Science Applications
Polyamide Synthesis
Hattori and Kinoshita (1979) developed polyamides containing uracil and adenine by reacting specific tetrahydropyrimidin and aminopurin derivatives with dimethyl methylenesuccinate, followed by polycondensation with diamines. These polyamides, soluble in DMSO and water, demonstrate the integration of nucleobase functionalities into polymer backbones for potential applications in materials science (Hattori & Kinoshita, 1979).
Corrosion Inhibition
Hu et al. (2016) investigated the corrosion inhibiting effects of benzothiazole derivatives on steel in a 1 M HCl solution, demonstrating the potential of triazine derivatives in protecting metal surfaces from corrosion (Hu et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-9-5-10(2)7-11(6-9)17-13(21)8-25-16-18-15(24)12(19-20-16)3-4-14(22)23/h5-7H,3-4,8H2,1-2H3,(H,17,21)(H,22,23)(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCQILBKTCBNQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.